

# An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of SPR741

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## Compound of Interest

Compound Name: SPR741

Cat. No.: B15563043

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## Introduction

**SPR741** is an investigational cationic peptide, derived from polymyxin B, engineered to function as an antibiotic potentiator.<sup>[1][2]</sup> It is designed to disrupt the outer membrane of Gram-negative bacteria, thereby increasing its permeability and enabling co-administered antibiotics to reach their intracellular targets more effectively.<sup>[1][3]</sup> Unlike its parent compound, **SPR741** has minimal intrinsic antibacterial activity and has been chemically modified to reduce the nephrotoxicity associated with the polymyxin class.<sup>[4][5][6][7][8]</sup> This guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of **SPR741**, tailored for researchers, scientists, and drug development professionals.

## Pharmacokinetics

The pharmacokinetic profile of **SPR741** has been evaluated in both preclinical models and human clinical trials. These studies have characterized its absorption, distribution, metabolism, and excretion, providing a foundation for dosing regimen selection.

## Human Pharmacokinetics

Phase 1 studies in healthy adult subjects have demonstrated that **SPR741** exhibits a linear and dose-proportional pharmacokinetic profile.<sup>[4]</sup>

Single Ascending Dose (SAD) Study:

Following a single 1-hour intravenous infusion of **SPR741** at doses ranging from 100 mg to 800 mg, the plasma concentration peaked at approximately one hour and then declined over a 24-hour period.<sup>[4][9]</sup> The mean half-life ( $t_{1/2}$ ) ranged from 2.0 to 3.8 hours.<sup>[4][9]</sup> A significant portion of the administered dose, over 50%, was excreted unchanged in the urine within the first 4 hours post-dose for doses between 100 mg and 800 mg.<sup>[4][5][6][10]</sup>

Dose	C <sub>max</sub> (µg/mL)	AUC (µg*h/mL)	t <sub>1/2</sub> (h)
100 mg	10.1 ± 1.9	22.8 ± 3.4	2.0 ± 0.2
200 mg	20.3 ± 4.2	47.9 ± 9.1	2.3 ± 0.3
400 mg	41.5 ± 9.0	101.0 ± 19.0	2.6 ± 0.4
800 mg	85.1 ± 18.2	215.0 ± 45.0	3.8 ± 1.2

Data are presented as mean ± standard deviation. Sourced from Eckburg et al., 2019.<sup>[4]</sup>

#### Multiple Ascending Dose (MAD) Study:

In a study where **SPR741** was administered as a 1-hour infusion every 8 hours for 14 days, there was no evidence of drug accumulation at doses up to 400 mg.<sup>[4][5]</sup> The mean half-life was approximately 2.2 hours on day 1 and ranged from 3.2 to 14.0 hours on day 14.<sup>[4][5]</sup> Mean trough plasma concentrations remained stable from the second day through the end of the study.<sup>[4]</sup>

Dose (q8h)	Day	Cmax (µg/mL)	AUC0-8h (µg*h/mL)	t <sub>1/2</sub> (h)
50 mg	1	5.2 ± 0.8	11.2 ± 1.7	2.2 ± 0.2
14	5.9 ± 1.0	13.9 ± 2.6	3.2 ± 0.4	
200 mg	1	20.9 ± 3.5	45.7 ± 7.9	2.2 ± 0.3
14	24.3 ± 5.1	58.9 ± 12.1	4.0 ± 0.9	
400 mg	1	42.1 ± 8.1	98.6 ± 18.9	2.2 ± 0.3
14	50.1 ± 11.2	129.0 ± 29.8	14.0 ± 11.9	

Data are presented as mean ± standard deviation.

Sourced from Eckburg et al., 2019.[\[4\]](#)

## Drug-Drug Interactions

Coadministration of a single 400 mg intravenous dose of **SPR741** with β-lactam antibiotics, including piperacillin-tazobactam, ceftazidime, and aztreonam, did not result in any significant alteration of the pharmacokinetic profiles of either **SPR741** or the partner antibiotics.[\[4\]](#)[\[5\]](#)[\[9\]](#)

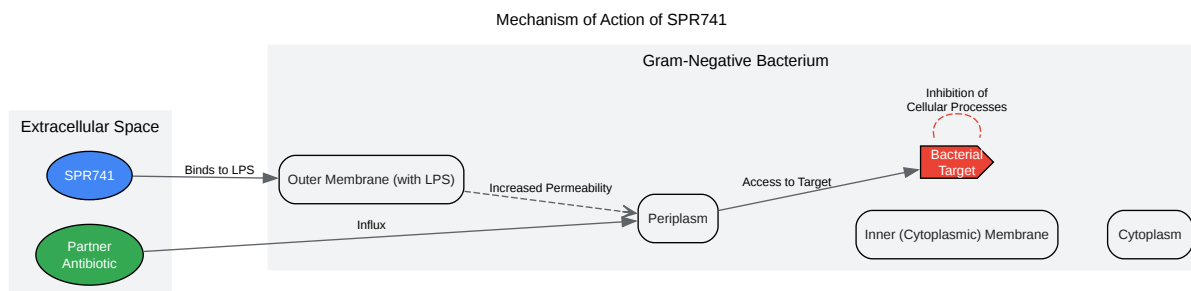
## Animal Pharmacokinetics

In neutropenic murine thigh infection models, subcutaneously administered **SPR741** was well-absorbed.[\[11\]](#) A one-compartment model best described the pharmacokinetic parameters, which included a volume of distribution (V) of 0.35 L/kg, an absorption rate constant (k<sub>01</sub>) of 16.15 h<sup>-1</sup>, and an elimination rate constant (k<sub>10</sub>) of 1.56 h<sup>-1</sup>.[\[11\]](#)

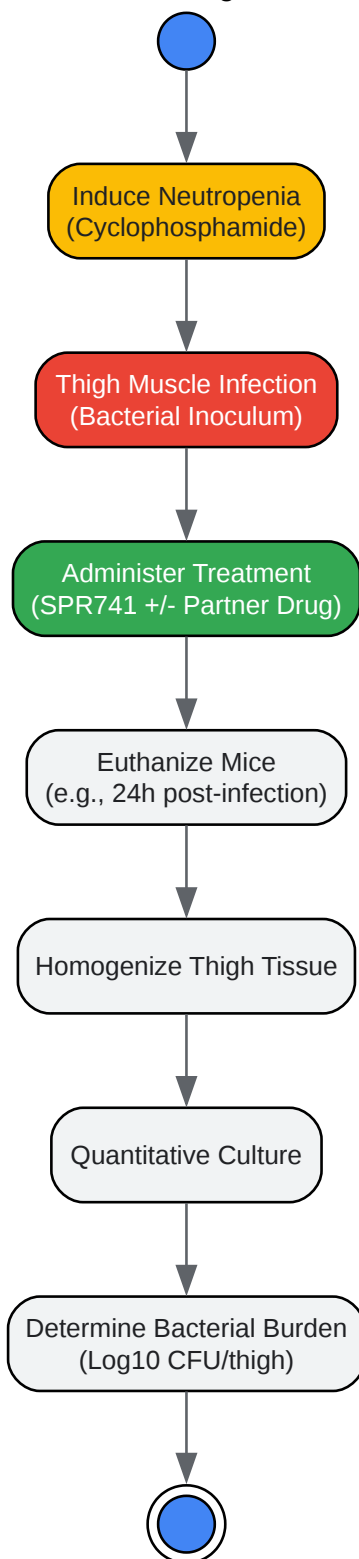
## Pharmacodynamics

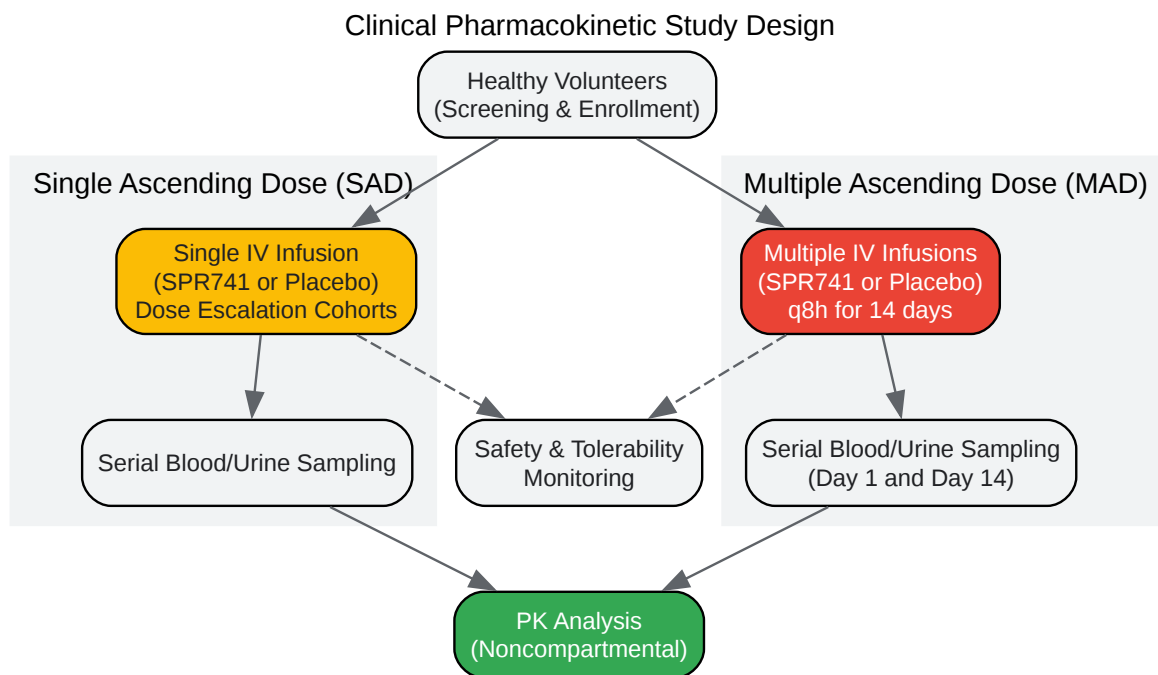
## Mechanism of Action

**SPR741** is a polymyxin B derivative that lacks the fatty acyl tail and has a reduced net positive charge.<sup>[7][8][9][12]</sup> These modifications diminish its intrinsic antibacterial activity and reduce its potential for nephrotoxicity.<sup>[7][8][9]</sup> The primary mechanism of action of **SPR741** is the disruption of the outer membrane of Gram-negative bacteria.<sup>[3][12]</sup> It interacts with the lipopolysaccharide (LPS) in the outer membrane, causing perturbations and increasing membrane permeability.<sup>[9][12]</sup> This allows co-administered antibiotics, which may otherwise be unable to penetrate the outer membrane, to access their targets within the bacterial cell.<sup>[1][3]</sup> Studies have shown that **SPR741** induces the expression of RcsAB, a stress sensor for outer membrane perturbation, confirming its targeted effect.<sup>[12]</sup>



## Workflow of Murine Thigh Infection Model





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